1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole
Description
1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a combination of oxazole, azetidine, and benzodiazole moieties
Properties
IUPAC Name |
2-methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-15(2)23-25-20-6-4-5-7-22(20)27(23)18-12-26(13-18)31(28,29)19-10-8-17(9-11-19)21-14-30-16(3)24-21/h4-11,14-15,18H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMOEDTZCVGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C5=CC=CC=C5N=C4C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole involves multiple steps, including the formation of the oxazole ring, the sulfonylation of the benzene ring, and the construction of the azetidine and benzodiazole rings. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: The compound could have therapeutic potential, particularly in the treatment of diseases where its unique structural features are beneficial.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole, azetidine, and benzodiazole derivatives. These compounds share structural features with 1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole but may differ in their specific substituents or overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic moieties, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
